REACTION_CXSMILES
|
[N:1]1[CH:6]=[CH:5][CH:4]=[N:3][C:2]=1[C:7]([O-:9])=O.[Na+].Cl.N1C=CN=C1.C(=O)=O.Cl.[CH3:21][NH:22][O:23][CH3:24].S(=O)(=O)(O)O>C(#N)C.O.C(Cl)Cl>[CH3:24][O:23][N:22]([CH3:21])[C:7]([C:2]1[N:1]=[CH:6][CH:5]=[CH:4][N:3]=1)=[O:9] |f:0.1,2.3,5.6|
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Name
|
|
Quantity
|
154.05 g
|
Type
|
reactant
|
Smiles
|
N1=C(N=CC=C1)C(=O)[O-].[Na+]
|
Name
|
|
Quantity
|
119.3 g
|
Type
|
reactant
|
Smiles
|
Cl.N1C=NC=C1
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Name
|
1,1-carbonyldiimidazole
|
Quantity
|
195 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(=O)=O
|
Name
|
N,O-dimethylhydroxylamine hydrochloride
|
Quantity
|
131.9 g
|
Type
|
reactant
|
Smiles
|
Cl.CNOC
|
Name
|
|
Quantity
|
226 mL
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
|
Quantity
|
700 mL
|
Type
|
solvent
|
Smiles
|
C(C)#N
|
Name
|
|
Quantity
|
500 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
300 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
52 °C
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred 1 h at 52° C.
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The mixture was warmed from 15° C. to 52° C. over 0.5 h
|
Duration
|
0.5 h
|
Type
|
CUSTOM
|
Details
|
was vigorously evolved between 30 and 50° C
|
Type
|
TEMPERATURE
|
Details
|
then cooled to 15° C.
|
Type
|
TEMPERATURE
|
Details
|
The mixture was cooled to 14° C.
|
Type
|
CUSTOM
|
Details
|
The phases were separated
|
Type
|
WASH
|
Details
|
the lower aqueous phase washed with methylene chloride (500 ml)
|
Type
|
ADDITION
|
Details
|
To the combined organics was added water (300 ml)
|
Type
|
CUSTOM
|
Details
|
The phases were separated
|
Type
|
WASH
|
Details
|
the organics washed with saturated aq. sodium bicarbonate (300 ml)
|
Type
|
EXTRACTION
|
Details
|
All three aqueous phases were serial back extracted with methylene chloride (500 ml)
|
Type
|
WASH
|
Details
|
The bicarbonate wash
|
Type
|
EXTRACTION
|
Details
|
was back extracted with methylene chloride (500 ml)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined organics were dried (MgSO4)
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo to a thin slurry
|
Type
|
FILTRATION
|
Details
|
the solids filtered off
|
Type
|
CONCENTRATION
|
Details
|
The filtrate was concentrated
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
CON(C(=O)C1=NC=CC=N1)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 160.7 g | |
YIELD: CALCULATEDPERCENTYIELD | 91.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |